![molecular formula C15H12Cl2N2O3 B2421258 [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 389812-24-2](/img/structure/B2421258.png)
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its antimicrobial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits a broad spectrum of activity against various microorganisms and cancer cells. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate. One potential direction is the investigation of its use in the treatment of neurodegenerative diseases. Another potential direction is the development of new derivatives of the compound with improved solubility and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
Conclusion
In conclusion, [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits antimicrobial, antitumor, and anti-inflammatory activities and has been investigated for its potential use in the treatment of neurodegenerative diseases. While the compound has several advantages for lab experiments, it also has some limitations, including its low solubility in water and potential toxicity. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves a multistep process. The first step involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The second step involves the reaction of 2-chloropyridine-3-carbonyl chloride with 2-amino-4-chloroacetophenone to form [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate.
Applications De Recherche Scientifique
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-4-5-12(11(16)7-9)19-13(20)8-22-15(21)10-3-2-6-18-14(10)17/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWWOKDRNLTMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)

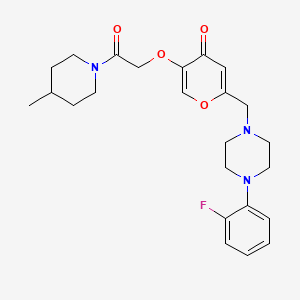

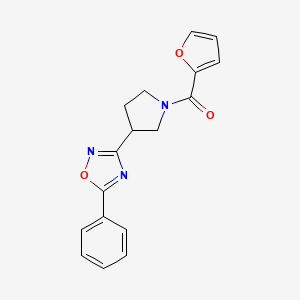
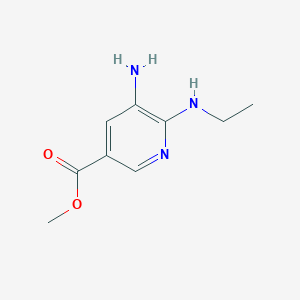
![8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421185.png)
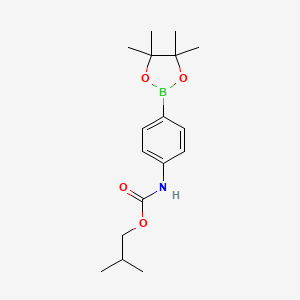
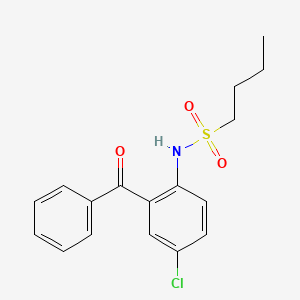
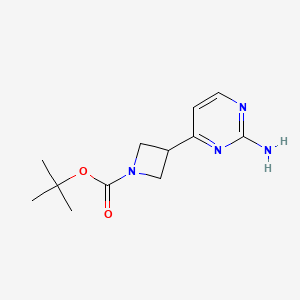
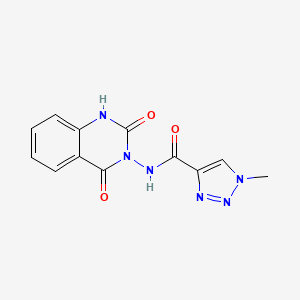
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

